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Introduction

The EC1167 linker is a critical component of the small molecule-drug conjugate (SMDC)
EC1169, a promising therapeutic agent targeting Prostate-Specific Membrane Antigen (PSMA).
EC1169 is designed for the treatment of recurrent metastatic, castration-resistant prostate
cancer (MCRPC). This technical guide provides a comprehensive overview of the EC1167
linker, including its structure, mechanism of action, and the experimental data supporting its
use in the targeted delivery of the potent cytotoxic agent, tubulysin B hydrazide (TubBH).

EC1169 is a water-soluble SMDC that utilizes the EC1167 linker to connect a PSMA-targeting
ligand to the tubulysin B payload.[1][2] The design of the EC1167 linker is pivotal to the
success of EC1169, ensuring stability in systemic circulation and facilitating the specific release
of the cytotoxic payload within PSMA-expressing tumor cells.[2]

Core Components of EC1169
The SMDC EC1169 is comprised of three key components:

o Targeting Moiety: A high-affinity ligand that specifically binds to PSMA, a protein highly
overexpressed on the surface of prostate cancer cells.
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e Linker (EC1167): A stable, enzyme-cleavable linker that connects the targeting moiety to the
cytotoxic payload.

o Payload: Tubulysin B hydrazide (TubBH), a potent microtubule-destabilizing agent that
induces cell cycle arrest and apoptosis.

EC1167 Linker: Structure and Properties

The EC1167 linker is a hydrophilic, enzyme-cleavable linker. Its chemical formula is
C33H45N7017S, with a molecular weight of 843.81 g/mol .[3]

Chemical Structure of EC1167 Hydrochloride:

While a definitive, publicly available diagram of the precise chemical structure of the EC1167
linker is not available, the SMILES (Simplified Molecular-Input Line-Entry System) notation for
its hydrochloride salt provides insight into its composition: SC--INVALID-LINK--=O)NC(--
INVALID-LINK--=O)NC(--INVALID-LINK--=0O)NC(CC1=CC=C(CNC(NCCCC--INVALID-LINK--
=0O)NC(N--INVALID-LINK--=0)CCC(0)=0)=0)=0)C=C1)=0)=0)=0.Cl.[4] This structure
suggests a peptide-based linker containing multiple amino acid residues, which would be
consistent with an enzyme-cleavable design.

Mechanism of Action of the EC1167 Linker in
EC1169

The mechanism of action of the EC1167 linker is integral to the targeted delivery and
therapeutic efficacy of EC1169. The process can be summarized in the following steps:

» Targeting and Binding: The PSMA-targeting ligand of EC1169 binds with high affinity to
PSMA expressed on the surface of prostate cancer cells.

« Internalization: Upon binding, the entire EC1169 conjugate is internalized into the cancer cell
via endocytosis.

e Enzymatic Cleavage: Within the intracellular environment of the tumor cell, specific enzymes
recognize and cleave the EC1167 linker.[2] This enzymatic cleavage is a critical step that
releases the active tubulysin B hydrazide payload.
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o Payload-Induced Cytotoxicity: Once liberated, TubBH binds to tubulin, inhibiting microtubule
polymerization. This disruption of the microtubule network leads to cell cycle arrest in the
G2/M phase and ultimately induces apoptosis in the cancer cell.[2]

The stability of the EC1167 linker in the systemic circulation is crucial to minimize off-target
toxicity. The linker is designed to remain intact in the bloodstream and only undergo cleavage
under the specific enzymatic conditions present within the target cancer cells.[2]

Preclinical and Clinical Data

The efficacy and safety of EC1169, and by extension the performance of the EC1167 linker,
have been evaluated in preclinical and clinical studies.

Preclinical Studies

In preclinical xenograft models using PSMA-positive human prostate cancer cells, EC1169
demonstrated potent antitumor activity, leading to complete tumor remissions and cures.[1]
This targeted efficacy highlights the ability of the EC1167 linker to effectively deliver the
cytotoxic payload to the tumor site.

Clinical Trials

A Phase 1 clinical trial (NCT02202447) was conducted to evaluate the safety, tolerability, and
preliminary efficacy of EC1169 in patients with mCRPC. The study demonstrated that EC1169
was well-tolerated, and there was evidence of anti-tumor activity in both taxane-naive and
taxane-exposed patients.[5][6] These findings support the viability of the PSMA-targeted
therapeutic strategy employing the EC1167 linker.

Table 1. Summary of EC1169 Phase 1 Clinical Trial Data
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Parameter Finding Reference

6.5 mg/m2 administered as an
Recommended Phase 2 Dose IV bolus on days 1 and 8 of a [5]

21-day cycle

Well-tolerated with most
Tolerability treatment-related adverse [5]

events being Grade 1 and 2

Evidence of anti-tumor activity,
] including stable disease and a
Efficacy ] ] ] [6]
confirmed partial response in

some patients

Experimental Protocols

Detailed experimental protocols are essential for the characterization and validation of ADCs
and their linkers. Below are generalized protocols based on standard methodologies used in
the field.

In Vitro Cytotoxicity Assay

This assay is used to determine the potency of the ADC against cancer cell lines.

o Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer
cells in appropriate media.

o Treatment: Seed cells in 96-well plates and treat with serial dilutions of EC1169, free TubBH,

and a non-targeting control conjugate.
 Incubation: Incubate the cells for a specified period (e.g., 72 hours).

 Viability Assessment: Measure cell viability using a standard method such as the MTT or
CellTiter-Glo assay.

» Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values to determine
the potency and specificity of the conjugate.
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In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the ADC in a living organism.
e Animal Model: Use immunodeficient mice (e.g., nude or SCID).

e Tumor Implantation: Subcutaneously implant PSMA-positive human prostate cancer cells
(e.g., LNCaP) into the flanks of the mice.

e Treatment: Once tumors reach a specified size, randomize the mice into treatment groups
and administer EC1169, vehicle control, and other relevant control agents intravenously.

e Monitoring: Monitor tumor volume and body weight of the mice regularly.

o Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis.

Linker Stability Assay

This assay assesses the stability of the ADC linker in plasma.

Incubation: Incubate EC1169 in human plasma at 37°C for various time points.

Sample Preparation: At each time point, precipitate plasma proteins and extract the ADC.

Analysis: Analyze the samples using techniques such as LC-MS/MS to quantify the amount
of intact ADC and any released payload.

Half-life Calculation: Determine the half-life of the ADC in plasma to assess linker stability.

Visualizations
Signaling Pathway of EC1169 Action
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Caption: Mechanism of action of the PSMA-targeted SMDC EC1169.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for a typical in vivo xenograft study of EC11609.
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Conclusion

The EC1167 linker is a sophisticated and essential component of the SMDC EC1169, enabling
the targeted delivery of a highly potent cytotoxic agent to PSMA-expressing prostate cancer
cells. Its enzyme-cleavable design ensures stability in circulation while allowing for efficient
payload release within the target cells. Preclinical and early clinical data for EC1169 have
demonstrated a promising safety and efficacy profile, underscoring the potential of this linker
technology in the development of next-generation targeted cancer therapies. Further research
and clinical development will continue to elucidate the full therapeutic potential of ADCs and
SMDCs utilizing advanced linker technologies like EC1167.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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